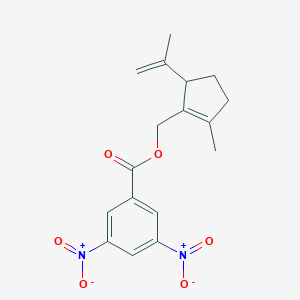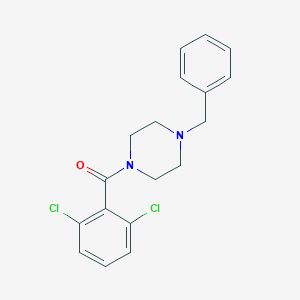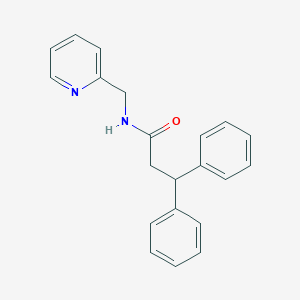METHANONE CAS No. 332044-08-3](/img/structure/B407127.png)
[4-ANILINO-2,8-DIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL](2-METHYLPHENYL)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-dimethyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone is a complex organic compound with a unique structure that includes a quinoline core, phenylamino group, and methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dimethyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone typically involves multi-step organic reactions. One common approach is the condensation of 2-methylphenylamine with a suitable quinoline derivative under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2,8-dimethyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the methanone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
Chemistry
In organic chemistry, 2,8-dimethyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the development of enzyme inhibitors or receptor antagonists.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, 2,8-dimethyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2,8-dimethyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and leading to downstream effects on cellular processes. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the signaling pathways involved.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Compounds with a similar quinoline core structure.
Phenylamino compounds: Molecules containing the phenylamino group.
Methanone derivatives: Compounds with a methanone moiety.
Uniqueness
The uniqueness of 2,8-dimethyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone lies in its combination of structural features, which confer distinct chemical and biological properties. Compared to other quinoline derivatives, this compound exhibits enhanced reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
332044-08-3 |
|---|---|
分子式 |
C25H26N2O |
分子量 |
370.5g/mol |
IUPAC名 |
(4-anilino-2,8-dimethyl-3,4-dihydro-2H-quinolin-1-yl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C25H26N2O/c1-17-10-7-8-14-21(17)25(28)27-19(3)16-23(26-20-12-5-4-6-13-20)22-15-9-11-18(2)24(22)27/h4-15,19,23,26H,16H2,1-3H3 |
InChIキー |
IPICHAAZNFFADX-UHFFFAOYSA-N |
SMILES |
CC1CC(C2=CC=CC(=C2N1C(=O)C3=CC=CC=C3C)C)NC4=CC=CC=C4 |
正規SMILES |
CC1CC(C2=CC=CC(=C2N1C(=O)C3=CC=CC=C3C)C)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethyl 4-methyl 5-[(2-iodobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B407048.png)
![5-Benzyl-4-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B407051.png)
![4-{[3-(Aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B407053.png)

![1-(4-chlorophenyl)-4-[(3,4-dichlorophenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B407056.png)

![5-Benzyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B407058.png)

![3-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B407060.png)




